molecular formula C16H28N2O5 B216084 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

カタログ番号 B216084
分子量: 328.4 g/mol
InChIキー: WQUOQNOTWALCDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in laboratory animals. MPTP has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

作用機序

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is metabolized by monoamine oxidase B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and the selective destruction of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one leads to a depletion of dopamine in the striatum, a region of the brain that is critical for motor control. This depletion of dopamine results in Parkinson's disease-like symptoms in laboratory animals, including tremors, rigidity, and bradykinesia. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been shown to induce apoptosis in dopaminergic neurons and to cause oxidative stress and inflammation in the brain.

実験室実験の利点と制限

The use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models has several advantages for studying Parkinson's disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one induces Parkinson's disease-like symptoms in laboratory animals that closely resemble the symptoms of the human disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is also selective for dopaminergic neurons in the substantia nigra, allowing researchers to study the specific mechanisms of dopaminergic neuron degeneration in Parkinson's disease. However, the use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models also has limitations. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one-induced Parkinson's disease in animals does not fully replicate the complexity of the human disease, and the translation of findings from animal models to humans can be challenging.

将来の方向性

Future research on 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one should focus on developing more selective and potent inhibitors of complex I that can be used to selectively target dopaminergic neurons in the substantia nigra. Additionally, research should focus on developing new animal models of Parkinson's disease that more closely resemble the complexity of the human disease. Finally, future research should focus on identifying new therapies for Parkinson's disease that can slow or halt the progression of the disease.

合成法

The synthesis of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one) with formaldehyde and sodium cyanide in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrochloride, which can be further purified by recrystallization.

科学的研究の応用

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been widely used in scientific research as a tool to study Parkinson's disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one induces Parkinson's disease-like symptoms in laboratory animals by selectively destroying dopaminergic neurons in the substantia nigra, a region of the brain that is critical for motor control. The use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models has allowed researchers to study the underlying mechanisms of Parkinson's disease and to test potential therapies for the disease.

特性

製品名

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

分子式

C16H28N2O5

分子量

328.4 g/mol

IUPAC名

5-methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C16H28N2O5/c1-3-4-16-8-17-6-15(2,14(16)23)7-18(9-16)13(17)12(22)11(21)10(20)5-19/h10-13,19-22H,3-9H2,1-2H3

InChIキー

WQUOQNOTWALCDH-UHFFFAOYSA-N

SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C(C(C(CO)O)O)O)C

正規SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C(C(C(CO)O)O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。